(S)-1-Boc-3-acetylpiperidine
Overview
Description
(S)-1-Boc-3-acetylpiperidine is a chiral piperidine derivative that is widely used in organic synthesis and pharmaceutical research. The compound features a piperidine ring with an acetyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This structure imparts unique chemical properties that make it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-acetylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced at the 3-position of the piperidine ring using acetylation reactions. Common reagents for this step include acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Protection of the Nitrogen Atom: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-acetylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the acetyl group or reduce other functional groups present in the molecule.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-1-Boc-3-acetylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-acetylpiperidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. The Boc group provides protection during chemical reactions, allowing for selective modification of other parts of the molecule.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-3-acetylpiperidine: The enantiomer of (S)-1-Boc-3-acetylpiperidine, which may have different biological activities and properties.
1-Boc-3-hydroxypiperidine: A similar compound with a hydroxyl group instead of an acetyl group at the 3-position.
1-Boc-3-methylpiperidine: A derivative with a methyl group at the 3-position.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Properties
IUPAC Name |
tert-butyl (3S)-3-acetylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDISJMZFQAYKG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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